Thorin
Overview
Description
Thorin, also known as disodium 4-[(2-arsonophenyl)diazenyl]-3-hydroxy-2,7-naphthalenedisulfonate, is an organic compound primarily used as an analytical reagent. It is a yellow powdery solid that is soluble in water but insoluble in organic solvents. This compound is relatively stable at room temperature and is often used in the field of analytical chemistry for the determination of various metal ions, including cobalt, thorium, and uranium .
Preparation Methods
The synthesis of Thorin involves several steps:
Diazotization: The process begins with the diazotization of o-aminophenylarsonic acid. This involves treating the compound with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with disodium 2-hydroxy-3,6-disulfonate-1-naphthol to form the azo compound, this compound.
Purification: The resulting product is purified through recrystallization to achieve the desired purity.
Industrial production methods for this compound are similar but are scaled up to meet commercial demands. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Thorin undergoes several types of chemical reactions:
Complexation: this compound forms complexes with metal ions such as cobalt, thorium, and uranium. These complexes are often used in spectrophotometric analyses.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less commonly utilized in analytical applications.
Substitution: The arsonic acid group in this compound can participate in substitution reactions under specific conditions.
Common reagents used in these reactions include nitrous acid for diazotization and various metal salts for complexation. The major products formed are typically metal-Thorin complexes, which are used for quantitative analysis in various fields.
Scientific Research Applications
Thorin has a wide range of scientific research applications:
Analytical Chemistry: this compound is widely used as a chromogenic reagent for the spectrophotometric analysis of elements such as lithium, thorium, and uranium.
Environmental Monitoring: This compound is used to determine sulfate ions in aqueous solutions and sulfur dioxide in air, making it valuable for environmental monitoring.
Biological Research: While less common, this compound has been used in biological research to study metal ion interactions in biological systems.
Industrial Applications: This compound is used in various industrial processes that require the precise determination of metal ion concentrations.
Mechanism of Action
The mechanism by which Thorin exerts its effects is primarily through complexation with metal ions. The arsonic acid group in this compound binds to metal ions, forming stable complexes. These complexes can then be analyzed spectrophotometrically. The molecular targets are typically metal ions, and the pathways involved include the formation of azo-metal complexes .
Comparison with Similar Compounds
Thorin is unique in its ability to form stable complexes with a wide range of metal ions. Similar compounds include:
Arsenazo III: Used for the determination of thorium and uranium.
Xylenol Orange: Used for the determination of various metal ions, including iron and aluminum.
Methylthymol Blue: Used for the determination of calcium and magnesium.
This compound stands out due to its high sensitivity and specificity for certain metal ions, making it a valuable reagent in analytical chemistry.
Biological Activity
Thorin, chemically known as 2-(2-hydroxy-3,6-disulfo-1-naphthyl)azo-phenylarsenic acid, is an azo dye with significant applications in analytical chemistry, particularly in the detection and quantification of metal ions. This compound exhibits notable biological activity due to its ability to form colored complexes with various metal ions and its interactions with biological molecules such as proteins. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
This compound is synthesized through a diazo coupling reaction involving diazotized o-aminophenylarsonic acid. Its structure allows it to act as a chelating agent , binding to metal ions through hydroxyl and sulfonic acid groups. This complexation alters the electronic structure of this compound, resulting in a shift in its absorption spectrum, which is utilized for colorimetric detection methods .
Table 1: Key Properties of this compound
Property | Description |
---|---|
Chemical Formula | C₁₄H₁₁N₃O₇S₂As |
Molecular Weight | 397.23 g/mol |
Color Change | Forms reddish violet complexes with metal ions |
Detection Wavelength | Maximum absorbance at 480 nm |
Biological Interactions
This compound's interactions with biological systems have been extensively studied, particularly its effects on protein behavior and transport mechanisms in microorganisms.
Protein Interaction Studies
This compound has been shown to interact with proteins, forming supramolecular complexes that can influence their electrochemical properties. This has led to the development of sensitive protein assay methods that leverage these interactions for quantification purposes. For example, this compound was utilized as a dithiol reagent to study proline transport activity in Escherichia coli, revealing insights into redox-sensitive groups in transport proteins.
Case Study: Proline Transport Inhibition
In a study investigating proline transport in E. coli, researchers found that this compound inhibited proline uptake, indicating its potential role in modulating transporter activity. This inhibition suggests that this compound can affect metabolic pathways by altering the function of key transport proteins.
Applications in Analytical Chemistry
This compound's primary application lies in its use as a colorimetric reagent for detecting metal ions such as thorium, beryllium, aluminum, and others. The formation of colored complexes enables quantitative analysis through spectrophotometry.
Table 2: Metal Ion Complexation with this compound
Metal Ion | Complex Color | Detection Method |
---|---|---|
Thorium | Reddish Violet | Colorimetric |
Beryllium | Yellow | Spectrophotometry |
Aluminum | Green | Colorimetric |
Spectrophotometric Measurement of Lithium
A notable study explored the use of this compound for measuring lithium concentrations in human saliva. The Li-Thorin complex exhibits a distinct absorbance peak at 480 nm, allowing for accurate quantification. The research demonstrated that lithium levels in saliva are approximately double those found in blood, providing a non-invasive method for monitoring lithium therapy .
Key Findings from Lithium Measurement Study:
- The absorbance of the Li-Thorin complex was measured at 480 nm.
- The method showed high accuracy (+3%) and minimal interference from other ions.
- Results indicated that saliva could serve as a reliable medium for lithium monitoring.
Properties
CAS No. |
3688-92-4 |
---|---|
Molecular Formula |
C16H13AsN2NaO10S2 |
Molecular Weight |
555.3 g/mol |
IUPAC Name |
disodium;4-[(2-arsonophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H13AsN2O10S2.Na/c20-16-14(31(27,28)29)8-9-7-10(30(24,25)26)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21,22)23;/h1-8,20H,(H2,21,22,23)(H,24,25,26)(H,27,28,29); |
InChI Key |
BQHMQMBPKTURCE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])[As](=O)(O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)[As](=O)(O)O.[Na] |
Key on ui other cas no. |
3688-92-4 |
Pictograms |
Acute Toxic; Environmental Hazard |
Related CAS |
53669-45-7 |
Synonyms |
thorin thoron (reagent) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Thorin interact with proteins?
A1: In acidic solutions, this compound forms supramolecular complexes with proteins. [, ] This interaction occurs without significant changes to this compound's electrochemical properties, suggesting the complex itself is electrochemically inactive. []
Q2: What is the binding affinity of this compound to proteins?
A2: Studies using Human Serum Albumin (HSA) revealed a binding constant of 1.15 × 109 and a binding ratio of 2:3 (this compound:HSA). [] The association constant for this compound-BSA was found to be 5.26 × 105 L/mol, with a maximum binding number of 7. []
Q3: Can you provide the molecular formula and weight of this compound?
A3: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, its full chemical name is 2-(2-hydroxy-3,6-disulfo-1-naphthyl)-azo-phenylarsenic acid sodium salt. Researchers can use this information to calculate the molecular formula and weight.
Q4: What are the spectroscopic properties of this compound?
A4: In solution, the this compound-protein complex exhibits strong Rayleigh light scattering (RLS). [] This property forms the basis for protein quantification methods. Additionally, the UV-Vis spectrum of the this compound-Aluminum complex shows maximum absorbance at 526 nm. [, ]
Q5: How does pH affect this compound's interaction with proteins?
A5: this compound's interaction with proteins is highly pH-dependent. Studies show optimal binding and complex formation in acidic solutions, specifically around pH 3.0. [, ]
Q6: What are the primary applications of this compound in analytical chemistry?
A7: this compound is primarily used as a chromogenic reagent for the spectrophotometric determination of various analytes, including proteins [, ], aluminum [, ], and iodine. []
Q7: Can you elaborate on the use of this compound in protein determination?
A8: this compound binds to proteins in acidic solutions, leading to the formation of large aggregates. [] These aggregates scatter light strongly, and the intensity of scattered light is directly proportional to the protein concentration. This property is exploited in enhanced Rayleigh light scattering spectroscopy for protein quantification. []
Q8: Are there any electrochemical applications of this compound?
A9: Yes, this compound's electrochemical behavior has been studied, particularly its reduction on a mercury electrode. [, ] The decrease in this compound's reduction peak current upon binding with analytes like chitosan allows for their electrochemical determination using techniques like linear sweep voltammetry. []
Q9: Has this compound been used in environmental analysis?
A10: While the provided abstracts primarily focus on biochemical and analytical applications of this compound, its ability to detect and quantify analytes like aluminum [, ] could potentially extend to environmental analysis, for example, in monitoring aluminum levels in water samples.
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